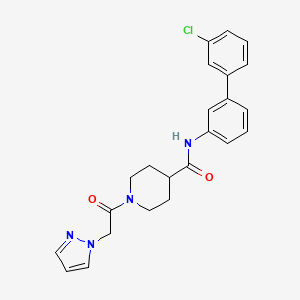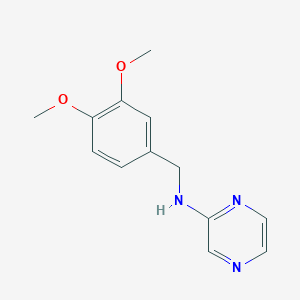
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a piperazine derivative that has been synthesized and studied extensively for its biological activity. Additionally, we will list future directions for further research on BPPC.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. However, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for further research on N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One area of interest is the development of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide's potential therapeutic applications in other fields of medicine, such as neurology and cardiology. Additionally, further studies are needed to understand the safety and efficacy of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-bromobenzoyl chloride with piperazine followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide with high purity.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-20-13-7-8-14-21(20)25-23(28)22-17-26(33(29,30)18-9-3-1-4-10-18)15-16-27(22)34(31,32)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIJQVBABILJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(2-bromophenyl)piperazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)

